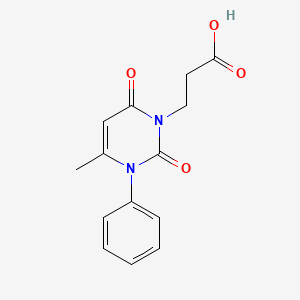

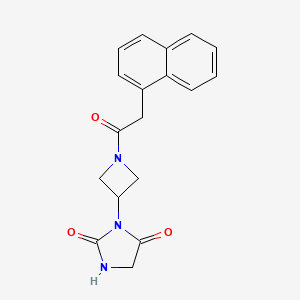

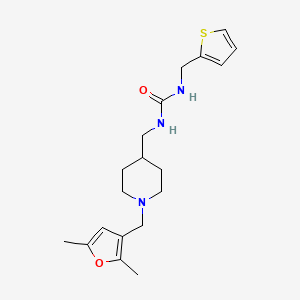

3-(4-methyl-2,6-dioxo-3-phenyl-3,6-dihydropyrimidin-1(2H)-yl)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, 3-(4-methyl-2,6-dioxo-3-phenyl-3,6-dihydropyrimidin-1(2H)-yl)propanoic acid, is a derivative of pyrimidine, which is a significant class of heterocyclic aromatic organic compounds. Pyrimidine derivatives have been extensively studied due to their wide range of biological activities, including anti-inflammatory properties. The papers provided focus on the synthesis, structural analysis, and biological evaluation of various pyrimidine derivatives, which can offer insights into the characteristics and potential applications of the compound .

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves condensation reactions. For instance, a series of 3-(4,6-disubstituted-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl) propanoic acid derivatives were synthesized through the condensation of thiourea, 5-(4-substituted phenyl)-5-oxopentanoic acid, and substituted aldehyde . Similarly, other derivatives were synthesized by reacting 1-aryl-3-(1H-indol-3-yl)-2-propen-1-one with urea and thiourea in ethanolic potassium hydroxide . These methods demonstrate the versatility of pyrimidine chemistry and the ability to introduce various functional groups to modify the compound's properties.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is confirmed using various spectroscopic techniques. In one study, the structures of synthesized compounds were confirmed by IR, 1H NMR, and mass spectral data . Another study provided detailed structural information through X-ray crystallography, FT-IR, and NMR spectroscopy, revealing the supramolecular architectures involving N–H···O hydrogen bonds . These analyses are crucial for understanding the molecular geometry and potential interaction sites of the compound.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo a range of chemical reactions. A domino reaction involving a pyrimidine derivative with heterocyclic CH acids resulted in the formal cleavage of the substrate and the formation of substituted pyrazole and aniline . The reactivity of these compounds can be influenced by the electrophilicity of the α-carbon atom, which can lead to further transformations such as the formation of methylene bis-CH acids with the elimination of aniline .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. The presence of substituents can affect the compound's solubility, melting point, and stability. The supramolecular architectures involving hydrogen bonding can also impact the compound's crystallinity and intermolecular interactions . These properties are essential for the compound's application in pharmaceutical formulations and its biological activity.

Biological Activity

The biological activity of pyrimidine derivatives, particularly their anti-inflammatory effects, has been a subject of interest. Most of the synthesized compounds in one study showed significant anti-inflammatory activity using the rat paw edema method . Another study found that certain pyrimidine derivatives exhibited anti-inflammatory activity comparable to ibuprofen and also showed a reduction in ulcerogenic potential and lipid peroxidation . These findings suggest that pyrimidine derivatives, including the compound of interest, may have therapeutic potential as anti-inflammatory agents.

Scientific Research Applications

Synthesis and Structural Studies

Research on uracil derivatives closely related to the specified chemical compound shows advancements in synthesis methods and structural analysis. For instance, studies have demonstrated the preparation of uracil derivatives through one-pot synthesis, with subsequent examination by X-ray crystallography, FT-IR, and NMR spectroscopy. These studies provide insights into the molecular structures and supramolecular architectures, highlighting the importance of N–H···O hydrogen bonding in these compounds (Liu et al., 2014).

Anti-inflammatory and Antitumor Activities

Some derivatives have been synthesized and assessed for their biological activities. For example, derivatives showing significant anti-inflammatory activity through the rat paw edema method have been reported (Mokale et al., 2010). Additionally, certain compounds have demonstrated selective antitumor activities, suggesting the potential contribution of specific configurations to their effectiveness (Jing, 2011).

Polymer Synthesis

The synthesis of polyamides incorporating uracil and other heterocyclic compounds has been explored, yielding polymers with molecular weights in the range of 1000–5000. These polymers are notable for their solubility in water and potential applications in various fields (Hattori & Kinoshita, 1979).

Interaction with DNA

Investigations into the interaction of uracil derivatives with DNA have been conducted, revealing that compounds can bind to DNA through electrostatic interactions. This interaction has been elucidated through UV spectral studies and X-ray diffraction analysis, offering a foundation for understanding the biological activities of these molecules (Yao et al., 2013).

properties

IUPAC Name |

3-(4-methyl-2,6-dioxo-3-phenylpyrimidin-1-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O4/c1-10-9-12(17)15(8-7-13(18)19)14(20)16(10)11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCFUYHWJEMKEPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C(=O)N1C2=CC=CC=C2)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-N-(3-methoxypropyl)-1H-pyrrole-2-carboxamide](/img/structure/B2516027.png)

![N-(2,3-dimethylphenyl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2516029.png)

![3-(Cyclopropyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino)propanoic acid](/img/structure/B2516033.png)

![N-(3-chlorophenyl)-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-methylacetamide](/img/structure/B2516034.png)

![2-[(3Z)-3-[3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]acetic acid](/img/structure/B2516035.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)pyrimidine-2-carboxamide](/img/structure/B2516048.png)